1-Amino-2,5-dimethylhexan-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
1-amino-2,5-dimethylhexan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-6(2)4-8(10)7(3)5-9/h6-8,10H,4-5,9H2,1-3H3 |
InChI Key |
OKXNSUCYRYKFRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(C)CN)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Amino 2,5 Dimethylhexan 3 Ol
Retrosynthetic Disconnections and Key Precursors for 1-Amino-2,5-dimethylhexan-3-ol
Retrosynthetic analysis of this compound identifies several strategic bond disconnections that lead to logical and accessible starting materials. The primary disconnections are centered around the C-N and C-C bonds of the 1,3-amino alcohol core.
A C-N bond disconnection points to a β-amino ketone precursor, specifically 1-amino-2,5-dimethylhexan-3-one. This ketone can then be stereoselectively reduced to afford the desired amino alcohol. Further disconnection of the β-amino ketone via a Mannich-type reaction retrosynthesis suggests precursors such as isobutyraldehyde, methylamine, and a suitable ketone or aldehyde.
Alternatively, a C-C bond disconnection between C2 and C3 suggests an approach involving the nucleophilic addition of an organometallic reagent to an α-amino aldehyde. For instance, the addition of an isobutyl organometallic species to a protected 2-aminopropanal derivative would furnish the carbon skeleton of the target molecule.
Another powerful retrosynthetic strategy involves disconnection of the C3-O and C2-N bonds, which leads back to an alkene precursor, 2,5-dimethylhex-2-ene. This alkene can then be subjected to an aminohydroxylation reaction to install the amino and hydroxyl groups in a concerted or stepwise manner.
Finally, a disconnection of the C-O bond can point towards an epoxide intermediate, such as 2,5-dimethyl-2,3-epoxyhexane, which can undergo nucleophilic ring-opening by an amine source.
These disconnections highlight a set of key precursors for the synthesis of this compound:
| Precursor Type | Specific Example |
| β-Amino Ketone | 1-Amino-2,5-dimethylhexan-3-one |
| α-Amino Aldehyde | Protected 2-aminopropanal |
| Alkene | 2,5-dimethylhex-2-ene |
| Epoxide | 2,5-dimethyl-2,3-epoxyhexane |
| Aldehydes/Ketones | Isobutyraldehyde, Propanal |
Established Synthetic Routes for Amino Alcohol Construction Applicable to this compound
Several well-established methods for the synthesis of amino alcohols can be effectively applied to the preparation of this compound.
Stereocontrolled Reduction of β-Amino Ketones
The reduction of β-amino ketones is a versatile method for accessing 1,3-amino alcohols. nih.gov The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and the nature of the nitrogen protecting group. nih.govresearchgate.net For the synthesis of this compound, the precursor 1-amino-2,5-dimethylhexan-3-one would be required. Depending on the desired stereoisomer (syn or anti), different reducing agents can be employed. For example, chelation-controlled reductions using reagents like zinc borohydride (B1222165) can favor the formation of the syn-amino alcohol, while non-chelating reducing agents such as sodium borohydride in the presence of a bulky Lewis acid might favor the anti-diastereomer. nih.gov The use of samarium(II) iodide has also been shown to be effective, with the stereoselectivity being dependent on the N-protecting group. nih.gov
Aminohydroxylation Reactions
The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the syn-selective synthesis of 1,2-amino alcohols from alkenes. organic-chemistry.orgbuchler-gmbh.comrsc.org This reaction utilizes an osmium catalyst in the presence of a chiral ligand and a nitrogen source, such as a chloramine (B81541) salt. organic-chemistry.orgbuchler-gmbh.com To synthesize this compound via this method, the corresponding alkene, 2,5-dimethylhex-2-ene, would be the substrate. The choice of the chiral ligand, typically derived from dihydroquinine or dihydroquinidine, would determine the enantioselectivity of the reaction. organic-chemistry.orgbuchler-gmbh.comnih.gov The regioselectivity of the aminohydroxylation would need to be considered to ensure the desired placement of the amino and hydroxyl groups.
Nucleophilic Ring-Opening of Epoxides by Amines
The reaction of epoxides with amines is a fundamental and widely used method for the synthesis of β-amino alcohols. tandfonline.comrroij.comscielo.org.mx This reaction proceeds via an SN2 mechanism, resulting in the inversion of configuration at the carbon atom undergoing nucleophilic attack. researchgate.net For the synthesis of this compound, an appropriate epoxide precursor would be 2,5-dimethyl-2,3-epoxyhexane. The ring-opening with an amine, such as ammonia (B1221849) or a protected amine equivalent, would yield the desired amino alcohol. The regioselectivity of the ring-opening is a key consideration, especially with unsymmetrical epoxides. Generally, the nucleophile will attack the less sterically hindered carbon atom. rroij.com Various catalysts, including Lewis acids and enzymes, can be employed to enhance the rate and regioselectivity of the reaction. rroij.commdpi.com
Advanced and Stereoselective Syntheses of this compound
Modern synthetic chemistry offers highly sophisticated and stereoselective methods that can be applied to the synthesis of complex molecules like this compound.
Asymmetric Catalysis in C-C Bond Formation
Asymmetric catalysis provides a powerful means to construct chiral molecules with high enantiomeric purity. In the context of this compound, asymmetric aldol (B89426) or Mannich-type reactions can be envisioned to set the key stereocenters.
For instance, a proline-catalyzed asymmetric Mannich reaction between isobutyraldehyde, propanal, and an amine could be a viable route to a chiral β-amino aldehyde intermediate. tohoku.ac.jp This intermediate could then be further elaborated to the target molecule.
Another advanced approach involves the use of chiral catalysts to control the addition of organometallic reagents to aldehydes or imines. ru.nlfrontiersin.org For example, a chiral ligand could direct the enantioselective addition of an isobutyl Grignard or organozinc reagent to a protected α-amino aldehyde, thereby establishing the stereochemistry at C3.
Enantioselective Amination and Hydroxylation Protocols
The direct introduction of amine and hydroxyl groups onto an alkene backbone in a stereocontrolled manner represents a highly efficient strategy for synthesizing amino alcohols. These methods, known as aminohydroxylation or oxyamination, can establish two stereocenters in a single step.
Recent advancements have focused on metal-free, catalytic enantioselective intermolecular oxyamination of alkenes. researchgate.net One such protocol utilizes organoiodine(I/III) chemistry to achieve high enantioselectivity and regioselectivity for both aryl- and alkyl-substituted alkenes. researchgate.net A key innovation in this area is the use of novel bifunctional N,O-nucleophiles, such as N-(fluorosulfonyl)carbamate, which can deliver both the nitrogen and oxygen functionalities. researchgate.net This approach allows for the one-step deprotection of the resulting products to yield the free amino alcohol with high fidelity, preserving the enantiomeric purity. researchgate.net For the synthesis of this compound, a suitable precursor would be 2,5-dimethylhex-1-ene. The regioselectivity of the amination and hydroxylation would be critical to obtain the desired 1-amino-3-ol substitution pattern.
Another strategy involves an iodide-catalyzed intermolecular aminooxygenation, where an amide can serve as the source for both oxygen and nitrogen atoms. researchgate.net The regioselectivity of this process can be controlled by the choice of additives, offering divergent pathways for electronically activated alkenes and complementary regioselectivity for unactivated alkenes. researchgate.net Such methods provide a powerful alternative to traditional epoxidation-based routes. researchgate.net
| Method | Catalyst/Reagent System | Key Features | Potential Substrate |
| Enantioselective Oxyamination | Organoiodine(I/III) Catalysis / N-(fluorosulfonyl)carbamate | Metal-free, high enantioselectivity, electronically controlled regioselectivity. researchgate.net | 2,5-dimethylhex-1-ene |
| Regiodivergent Aminooxygenation | Iodide Catalysis / Amide | Regiocontrol via additives, applicable to unactivated alkenes. researchgate.net | 2,5-dimethylhex-1-ene |
Diastereoselective Approaches Utilizing Chiral Auxiliaries
Chiral auxiliaries are stereogenic units temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter(s) are set, the auxiliary is removed and can often be recovered. wikipedia.org This is a robust and predictable method for asymmetric synthesis. researchgate.net
One of the most effective strategies for synthesizing chiral amines involves the use of sulfinamides, such as Ellman's tert-butanesulfinamide. osi.lv This chiral auxiliary can be condensed with a ketone, for example, 1-amino-2,5-dimethylhexan-3-one, to form an N-sulfinylketimine. Subsequent diastereoselective reduction of the C=N bond, typically with a hydride reagent, is directed by the bulky chiral sulfinyl group, leading to the formation of the desired amine stereocenter with high diastereomeric excess. The auxiliary can then be cleaved under mild acidic conditions.
Another widely used class of chiral auxiliaries is the Evans oxazolidinones. wikipedia.org While famously used in aldol and alkylation reactions to set stereocenters α- to a carbonyl group, their principles can be adapted. For instance, a synthetic route could involve an Evans-type aldol reaction to set the C2 and C3 stereocenters of a precursor, followed by transformation of the carbonyl group into the C1 amine. The reaction between a Z-enolate, generated from an N-acyloxazolidinone, and a suitable aldehyde establishes two adjacent stereocenters with predictable stereochemistry. wikipedia.orgtcichemicals.com
A novel concept involves the use of a transient chiral auxiliary that is formed catalytically from achiral precursors. nih.gov This auxiliary then directs a subsequent diastereoselective reaction. For example, an enantioselective carboetherification can install the auxiliary, which then directs a diastereoselective hydrogenation to set the final stereocenters. nih.gov The auxiliary is then removed, providing the enantioenriched amino alcohol. nih.gov This strategy combines the advantages of asymmetric catalysis and chiral auxiliary control. nih.gov
| Chiral Auxiliary | Key Intermediate | Reaction Type | Diastereomeric Excess (d.e.) |
| tert-Butanesulfinamide (Ellman's Reagent) | N-sulfinylketimine | Diastereoselective Reduction | Often >95% osi.lv |
| Oxazolidinone (Evans Auxiliary) | N-acyl oxazolidinone | Diastereoselective Aldol Reaction | Typically >90-99% wikipedia.orgtcichemicals.com |
| Catalytically Formed Transient Auxiliary | Dihydrooxazine derivative | Diastereoselective Hydrogenation | >98% nih.gov |
Sustainable Synthetic Strategies for this compound
Modern synthetic chemistry emphasizes the development of sustainable processes that minimize waste, energy consumption, and the use of hazardous materials. Biocatalysis and flow chemistry are at the forefront of this green chemistry revolution.
Enzymes offer unparalleled selectivity (chemo-, regio-, and stereo-) under mild reaction conditions, making them ideal catalysts for sustainable synthesis. mdpi-res.com For the production of chiral amino alcohols like this compound, two classes of enzymes are particularly relevant: alcohol dehydrogenases (ADHs) and transaminases (TAs). uni-greifswald.de
A potential biocatalytic route could start with the diketone precursor, 2,5-dimethylhexane-1,3-dione. An asymmetric reduction of one keto group can be achieved using a ketoreductase (KRED) or an alcohol dehydrogenase (ADH) to produce a chiral hydroxy ketone, for example, (S)-1-hydroxy-2,5-dimethylhexan-3-one, with high enantiomeric excess. uni-greifswald.de
Subsequently, the remaining ketone functionality can be converted to an amine using a transaminase (TA). Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a carbonyl acceptor. mdpi-res.com By selecting either an (R)- or (S)-selective TA, it is possible to generate different diastereomers of the final this compound product. uni-greifswald.de This combination of KRED and TA enzymes in a sequential or concurrent cascade provides access to all four possible diastereomers from a single achiral starting material. uni-greifswald.de
| Enzyme Class | Transformation | Substrate | Key Advantage |
| Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | Asymmetric ketone reduction | 2,5-dimethylhexane-1,3-dione | High enantioselectivity for chiral alcohol formation. uni-greifswald.de |
| Transaminase (TA) | Asymmetric reductive amination | Chiral hydroxy ketone | High enantioselectivity for chiral amine formation; access to (R) and (S) amines. mdpi-res.comuni-greifswald.de |
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These include enhanced safety (especially when handling unstable intermediates like azides), superior heat and mass transfer, precise control over reaction parameters, and ease of scalability. beilstein-journals.org
The synthesis of this compound could be adapted to a continuous flow process. For example, a multi-step synthesis involving hazardous reagents or intermediates could be performed more safely in a flow reactor. A packed-bed reactor containing an immobilized catalyst (such as a heterogeneous hydrogenation catalyst or a solid-supported enzyme) can be used for continuous production. beilstein-journals.org This setup allows for easy separation of the product from the catalyst, catalyst recycling, and integration of multiple reaction and purification steps into a single, automated process. The gram-scale production of complex molecules has been successfully demonstrated using these techniques, making it a viable strategy for the efficient and safe manufacturing of this compound. beilstein-journals.org
Stereochemical Investigations of 1 Amino 2,5 Dimethylhexan 3 Ol
Enantiomeric and Diastereomeric Forms of 1-Amino-2,5-dimethylhexan-3-ol
This compound has two chiral centers, at the carbon atom bearing the hydroxyl group (C3) and the carbon atom bearing the amino group (C2 is assumed based on standard nomenclature, however, the name indicates the amino group is at C1, which is not a chiral center. For the purpose of this article, we will assume the structure has chiral centers at C2 and C3 for a more comprehensive discussion of stereoisomerism). The presence of 'n' chiral centers in a molecule can lead to a maximum of 2n stereoisomers. khanacademy.org Therefore, for this compound with two chiral centers, there are 22 = 4 possible stereoisomers. khanacademy.org
These four stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. libretexts.org The relationship between stereoisomers that are not mirror images of each other is that of diastereomers. libretexts.org The four stereoisomers of this compound can be designated by their absolute configurations at the two chiral centers using the (R/S) nomenclature. The possible combinations are (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R).
The pair (2R, 3R) and (2S, 3S) are enantiomers of each other. Similarly, the pair (2R, 3S) and (2S, 3R) are enantiomers. The relationship between (2R, 3R) and (2R, 3S) or (2S, 3R) is diastereomeric. Diastereomers have different physical and chemical properties, which is a key principle utilized in their separation. libretexts.org
| Stereoisomer | Configuration at C2 | Configuration at C3 | Relationship to (2R, 3R) |
|---|---|---|---|
| 1 | R | R | - |
| 2 | S | S | Enantiomer |
| 3 | R | S | Diastereomer |
| 4 | S | R | Diastereomer |
Methods for Chiral Resolution and Enantiopurification
The separation of a racemic mixture into its constituent enantiomers is known as chiral resolution. This is a critical process in many fields, particularly in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.
Chromatographic techniques are powerful tools for the separation of enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Chiral Gas Chromatography (GC): For volatile compounds like amino alcohols, chiral GC is a viable option. The sample is derivatized to increase its volatility and then passed through a column containing a CSP. Common CSPs for the separation of amino acids and related compounds include those based on cyclodextrins or amino acid derivatives. researchgate.netnih.gov The differential interaction between the enantiomers and the CSP leads to their separation.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and versatile technique for enantioseparation. For amino alcohols, various types of CSPs can be employed, including polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptide-based phases (e.g., teicoplanin), and Pirkle-type phases. sigmaaldrich.comnih.gov The choice of CSP and mobile phase is crucial for achieving optimal separation.
| Chiral Stationary Phase | Mobile Phase | Retention Time (min) - (2R, 3R) | Retention Time (min) - (2S, 3S) | Resolution (Rs) |
|---|---|---|---|---|
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane (B92381)/Isopropanol (90:10) | 12.5 | 14.8 | 1.8 |
| Teicoplanin-based CSP | Methanol/Water (80:20) with 0.1% Formic Acid | 8.2 | 9.5 | 1.5 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating typical outcomes of chiral HPLC separation for amino alcohols.
A classical method for resolving racemates is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This involves reacting the racemic amino alcohol (which is basic due to the amino group) with a single enantiomer of a chiral acid. This reaction produces a mixture of two diastereomeric salts. libretexts.org
For example, reacting racemic this compound with L-(+)-tartaric acid would yield two diastereomeric salts: [(2R, 3R)-amino alcohol · L-tartaric acid] and [(2S, 3S)-amino alcohol · L-tartaric acid]. Since these salts are diastereomers, they have different solubilities, allowing for their separation by fractional crystallization. gavinpublishers.comacs.orgrsc.org After separation, the pure enantiomer of the amino alcohol can be recovered by treating the salt with a base to neutralize the acid. Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.org
Conformational Analysis and Interconversion Pathways
The flexibility of acyclic molecules like this compound means they can exist in various spatial arrangements, or conformations, due to rotation around single bonds. libretexts.org Understanding the preferred conformations and the energy barriers between them is important for predicting the molecule's reactivity and biological activity.
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for conformational analysis in solution. auremn.org.brnih.gov By analyzing parameters such as coupling constants (3JHH) and Nuclear Overhauser Effects (NOEs), it is possible to deduce the relative orientation of atoms and thus the preferred conformation of the molecule. For flexible molecules, the observed NMR parameters are an average of the parameters for all populated conformations.
Infrared (IR) spectroscopy can also provide conformational information by analyzing the stretching frequencies of specific bonds, such as the O-H and N-H bonds. Intramolecular hydrogen bonding between the hydroxyl and amino groups can lead to characteristic shifts in these frequencies, indicating the presence of specific folded conformations.
In conjunction with experimental data, computational modeling has become an indispensable tool for studying conformational landscapes. nih.gov Methods such as molecular mechanics and quantum mechanics (e.g., Density Functional Theory - DFT) can be used to calculate the energies of different conformations and map out the potential energy surface. auremn.org.br
These calculations can identify the lowest energy (most stable) conformations and the transition states that connect them, providing insights into the dynamics of conformational interconversion. nih.gov For this compound, computational models would likely explore the rotation around the C2-C3 and C3-C4 bonds to identify stable conformers, paying particular attention to the possibility of intramolecular hydrogen bonding.
| Conformer | Description | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| A | Extended (anti) | 0.00 | 65 |
| B | Gauche with intramolecular H-bond | -0.50 | 30 |
| C | Other gauche | 1.20 | 5 |
Disclaimer: The data in this table is hypothetical and serves to illustrate the type of information obtained from computational conformational analysis.
Chemical Reactivity and Derivatization Strategies for 1 Amino 2,5 Dimethylhexan 3 Ol
Reactivity at the Amine Functionality
The primary amine group in 1-Amino-2,5-dimethylhexan-3-ol is a nucleophilic and basic center, making it susceptible to reaction with a variety of electrophiles.
The lone pair of electrons on the nitrogen atom readily participates in nucleophilic substitution reactions.
Acylation: The amine can be acylated to form amides using reagents such as acyl chlorides or acid anhydrides in the presence of a base to neutralize the HCl or carboxylic acid byproduct. This is a common strategy to protect the amine group or to introduce new functional moieties.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) yields sulfonamides. This reaction is also typically performed in the presence of a base like pyridine (B92270) or triethylamine.
Alkylation: The amine can undergo alkylation with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the increasing nucleophilicity of the alkylated products. Reductive amination provides a more controlled method for N-alkylation.
| Reaction Type | Typical Reagent | Product Type | General Conditions |
| Acylation | Acetyl chloride | Amide | Aprotic solvent, base (e.g., pyridine) |
| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide | Base (e.g., triethylamine), 0 °C to RT |
| Alkylation | Methyl iodide | Alkylated Amine(s) | Polar solvent, potential for over-alkylation |
The primary amine is a key precursor for the formation of imines (Schiff bases) and amides.
Imine Formation: The amine can condense with aldehydes or ketones, typically under conditions involving the removal of water, to form an imine. This reaction is reversible and often catalyzed by an acid or base. Specialized methods, such as quinone-catalyzed oxidative processes, can also be employed to synthesize imines from amino alcohols. beilstein-journals.org
Amide Formation: Beyond the use of acyl halides, amides can be formed directly from the reaction of the amine with carboxylic acids. This transformation requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid for nucleophilic attack.
As a bidentate ligand, this compound can coordinate with various metal centers. The nitrogen of the amine group and the oxygen of the hydroxyl group can both donate lone pairs of electrons to a metal ion, forming a stable five-membered chelate ring. This chelating ability makes it a candidate for applications in coordination chemistry and catalysis, where it can be used to synthesize metal complexes with specific steric and electronic properties.
Reactivity at the Hydroxyl Functionality
The secondary hydroxyl group is also a versatile functional group, capable of acting as a nucleophile or undergoing oxidative transformations.
Esterification: The hydroxyl group can be converted into an ester through reaction with carboxylic acids (Fischer esterification, under acidic conditions) or more reactive derivatives like acyl chlorides and acid anhydrides (under basic conditions). This is a common method for protecting the hydroxyl group.
Etherification: The formation of an ether can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
| Reaction Type | Typical Reagent | Product Type | General Conditions |
| Esterification | Acetic anhydride (B1165640) | Ester | Base catalyst (e.g., pyridine or DMAP) |
| Etherification | 1. Sodium hydride 2. Methyl iodide | Ether | Anhydrous aprotic solvent (e.g., THF) |
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-amino-2,5-dimethylhexan-3-one. This transformation can be accomplished using a variety of standard oxidizing agents. Milder reagents like pyridinium (B92312) chlorochromate (PCC) or conditions such as the Swern or Dess-Martin periodinane oxidations are often preferred to avoid over-oxidation or side reactions involving the amine group. The oxidation of ketones can involve the cleavage of carbon-carbon bonds, which suggests that harsh oxidation of this molecule could lead to multiple carboxylic acid products. vedantu.comdoubtnut.com
Reduction: The reduction or deoxygenation of the hydroxyl group is a chemically challenging transformation that requires specialized reagents. Methods like the Barton-McCombie deoxygenation could potentially be employed but are less common than reactions at the amine or oxidation of the alcohol.
Protection and Deprotection Methodologies
The presence of both an amino (-NH2) and a hydroxyl (-OH) group in this compound necessitates the use of protecting groups to achieve selective reactions at other sites of the molecule. The choice of protecting groups is crucial and depends on the desired reaction conditions.
Protection of the Amino Group: The primary amino group is a nucleophilic center and can be protected using various standard reagents. Common strategies would involve the formation of carbamates or amides.
Carbamates: Reagents such as di-tert-butyl dicarbonate (B1257347) (Boc2O) or benzyl (B1604629) chloroformate (CbzCl) would react with the amino group to form tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) protected amines, respectively. The Boc group is typically stable under basic and nucleophilic conditions but can be removed with acid (e.g., trifluoroacetic acid). The Cbz group is stable to mild acid and base but can be cleaved by catalytic hydrogenation.
Amides: Acylation with acetyl chloride or acetic anhydride would yield an acetamide. However, the removal of simple acyl groups often requires harsh conditions (strong acid or base) which might not be compatible with other functional groups.
Protection of the Hydroxyl Group: The secondary hydroxyl group can be protected as an ether or an ester.
Ethers: Silyl ethers, such as those formed with tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), are commonly employed. These groups are stable to a wide range of reaction conditions but can be selectively removed using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).
Esters: Acetyl or benzoyl esters can be formed using the corresponding acid chlorides or anhydrides. These are generally stable to acidic conditions but can be cleaved by base-catalyzed hydrolysis.
The orthogonality of protecting groups is a key consideration. For instance, a Boc-protected amine and a TBDMS-protected alcohol can be deprotected sequentially without affecting each other, allowing for selective manipulation of the molecule.
Interactive Data Table: Potential Protecting Groups for this compound
| Functional Group | Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
| Amino | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA) |
| Amino | Benzyloxycarbonyl | Cbz | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | tert-Butyldimethylsilyl chloride (TBDMSCl) | Fluoride Ions (e.g., TBAF) |
| Hydroxyl | Acetyl | Ac | Acetic anhydride or Acetyl chloride | Base Hydrolysis (e.g., NaOH) |
Bifunctional Reactivity and Intramolecular Cyclizations
The dual functionality of this compound allows for its participation in reactions as both a nucleophile (through the amine and alcohol) and potentially as a precursor to electrophilic species after functional group manipulation. This bifunctionality is particularly relevant for intramolecular cyclization reactions to form heterocyclic structures.
The spatial relationship between the amino and hydroxyl groups (a 1,3-relationship) is conducive to the formation of six-membered rings. For example, reaction with a bifunctional electrophile could bridge the amino and hydroxyl groups.
Intramolecular cyclization could be induced under various conditions. For instance, activation of the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) could be followed by nucleophilic attack by the amino group to form a substituted piperidine (B6355638) derivative. Conversely, conversion of the amino group into a leaving group is less common but theoretically possible.
Synthesis of Cyclic and Heterocyclic Derivatives
The structure of this compound serves as a valuable scaffold for the synthesis of various cyclic and heterocyclic compounds.
Synthesis of Oxazines: Reaction with an aldehyde or ketone could lead to the formation of a six-membered 1,3-oxazine ring. This condensation reaction would involve the initial formation of an imine or a hemiaminal, followed by cyclization.
Synthesis of Piperidines: As mentioned, activation of the hydroxyl group followed by intramolecular nucleophilic substitution by the amine would be a direct route to substituted piperidines. The stereochemistry of the starting material would influence the stereochemistry of the resulting cyclic product.
Synthesis of Lactams: Oxidation of the secondary alcohol to a ketone would yield a γ-amino ketone. This intermediate could then potentially undergo intramolecular condensation or be used in other multi-step syntheses. Alternatively, if the carbon backbone were extended, intramolecular amidation could lead to the formation of a lactam.
Interactive Data Table: Potential Heterocyclic Derivatives from this compound
| Reactant/Condition | Resulting Heterocycle | Ring Size | Key Transformation |
| Aldehyde or Ketone | Substituted 1,3-Oxazine | 6-membered | Condensation and Cyclization |
| 1. Activation of -OH (e.g., TsCl) 2. Intramolecular Substitution | Substituted Piperidine | 6-membered | Intramolecular Cyclization |
| Oxidation of -OH to Ketone | γ-Amino Ketone (intermediate) | - | Oxidation |
Further research and experimental validation are necessary to fully elucidate the reactivity and synthetic utility of this compound. The principles outlined here provide a foundational understanding of the potential chemical transformations this compound could undergo.
Theoretical and Computational Chemistry Studies on 1 Amino 2,5 Dimethylhexan 3 Ol
Quantum Chemical Calculations of Electronic Structure and Molecular Properties
No published studies were found that performed quantum chemical calculations on 1-Amino-2,5-dimethylhexan-3-ol.
Density Functional Theory (DFT) Investigations
There are no specific DFT investigations reported in the scientific literature for this compound.
Ab Initio Methods for High-Level Characterization
There are no specific studies using ab initio methods for the high-level characterization of this compound.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
No molecular dynamics simulations for this compound have been reported in the literature.
Prediction of Spectroscopic Parameters and Conformational Energies
There are no published predictions of spectroscopic parameters or conformational energies for this compound.
Mechanistic Investigations of Reactions Involving this compound
No mechanistic investigations of reactions involving this compound have been published.
Prediction of Molecular Interactions and Recognition Motifs
There are no published predictions of molecular interactions or recognition motifs for this compound.
Based on a comprehensive search of available scientific literature and databases, there is currently no specific published research detailing the applications of the chemical compound This compound in the areas outlined in your request.
Specifically, searches for its role as a chiral building block in natural product synthesis, its use as an intermediate in pharmaceutical construction, its application as a ligand or organocatalyst in asymmetric catalysis, or its integration into advanced functional materials did not yield any relevant scholarly articles, patents, or detailed research findings.
The provided outline requires in-depth, scientifically accurate information, including data tables and detailed research findings for each subsection. Without any primary or secondary research sources discussing "this compound" in these contexts, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to your request.
Publicly accessible chemical databases mention structurally similar compounds, but there is no information available regarding the specific applications of this compound itself. Therefore, the generation of the requested article cannot be completed at this time.
Applications of 1 Amino 2,5 Dimethylhexan 3 Ol in Chemical Synthesis and Materials Science
Integration into Advanced Functional Materials
Polymer Design and Synthesis
There is no available research data on the use of 1-Amino-2,5-dimethylhexan-3-ol as a monomer or modifying agent in polymer design and synthesis. The unique structural features of this amino alcohol, which include a primary amine and a secondary alcohol, theoretically offer potential functionalities for polymerization. The amine group could participate in reactions to form polyamides, polyimines, or polyurethanes, while the hydroxyl group could be involved in the formation of polyesters or polyethers.
However, without experimental data, any discussion of its reactivity, the properties of potential polymers, or specific polymerization conditions would be purely speculative. There are no published studies that provide data on parameters such as monomer reactivity ratios, resulting polymer molecular weights, or the thermal and mechanical properties of polymers incorporating this specific compound.
Supramolecular Assemblies and Frameworks
Similarly, the role of this compound in the construction of supramolecular assemblies and frameworks has not been documented in the scientific literature. The presence of both a hydrogen bond donor (amine and hydroxyl groups) and acceptor (the nitrogen and oxygen atoms) suggests that this molecule could, in principle, participate in self-assembly processes to form ordered structures. These interactions are fundamental to the creation of supramolecular materials such as gels, liquid crystals, or metal-organic frameworks.
Nevertheless, there are no specific examples or research findings that demonstrate or characterize such assemblies. Data on critical aggregation concentrations, the morphology of any self-assembled structures, or the formation of coordination complexes with metal ions are not available for this compound.
Future Research Directions and Unexplored Avenues for 1 Amino 2,5 Dimethylhexan 3 Ol
Development of Innovative and Atom-Economical Synthetic Pathways
Currently, specific, optimized synthetic routes for 1-amino-2,5-dimethylhexan-3-ol are not detailed in peer-reviewed literature. Future research should focus on developing efficient and sustainable methods for its synthesis. Traditional methods for creating similar amino alcohols often involve multi-step processes that may not be environmentally friendly.
Potential Research Approaches:
Reductive Amination: A primary focus could be the optimization of the reductive amination of a corresponding hydroxy-ketone precursor, 2,5-dimethylhexane-1,3-dione. Research into various reducing agents and catalysts could lead to a high-yield, single-step process.
Asymmetric Synthesis: Developing stereoselective synthetic routes to obtain specific enantiomers of this compound would be a significant advancement, as the biological activity of chiral molecules is often stereospecific. This could involve the use of chiral catalysts or enzymes.
Flow Chemistry: Utilizing continuous flow reactors for the synthesis could offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Reductive Amination | High atom economy, potential for one-pot synthesis. | Catalyst screening (e.g., transition metal-based), optimization of reaction conditions (pressure, temperature). |
| Asymmetric Synthesis | Access to enantiomerically pure forms for pharmacological studies. | Development of chiral auxiliaries, catalysts, or biocatalytic methods. |
| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design, optimization of residence time and reagent mixing. |
Discovery of Novel Reactivity and Transformative Chemistry
The bifunctional nature of this compound, containing both an amino and a hydroxyl group, presents a rich platform for exploring novel chemical transformations. Its unique steric hindrance due to the dimethylhexane backbone could lead to interesting and selective reactivity.
Areas for Exploration:
Intramolecular Cyclization: Investigation into cyclization reactions to form novel heterocyclic structures, such as oxazines or other ring systems, which are prevalent in medicinal chemistry.
Coordination Chemistry: The amino and hydroxyl groups can act as ligands, making it a candidate for the synthesis of novel metal-organic frameworks (MOFs) or coordination complexes with interesting catalytic or material properties.
Derivatization: Systematic derivatization of the amino and hydroxyl groups to create a library of new compounds for screening in various applications, such as pharmaceuticals or agrochemicals.
Exploration in Emerging Fields of Chemical Science
Modern synthetic methodologies could unlock new reaction pathways and applications for this compound.
Photoredox Catalysis: This rapidly evolving field uses visible light to initiate single-electron transfer processes, enabling novel bond formations under mild conditions. nih.govdiva-portal.org Future work could explore the functionalization of this compound through photoredox-mediated reactions, such as C-H activation or the introduction of new functional groups. diva-portal.org
Electrochemistry: Electrosynthesis offers a green and powerful alternative to traditional chemical redox reactions. The electrochemical oxidation or reduction of this compound could provide access to new reactive intermediates and products that are difficult to obtain through conventional means.
Integration with Automated Synthesis and Machine Learning Approaches
The synthesis and investigation of this compound and its derivatives could be significantly accelerated by modern automation and computational tools.
Automated Synthesis Platforms: High-throughput experimentation using automated synthesizers could rapidly screen a wide range of reaction conditions to identify optimal synthetic routes.
Machine Learning: Predictive modeling based on machine learning algorithms could be employed to forecast the properties and reactivity of this compound and its derivatives, guiding experimental efforts towards the most promising candidates for specific applications.
Design and Synthesis of Structurally Related Analogs with Tunable Properties
Systematic modification of the this compound scaffold could lead to the development of analogs with fine-tuned physical, chemical, and biological properties.
Strategies for Analog Design:
Substitution on the Alkyl Chain: Introducing different alkyl or functional groups on the hexane (B92381) backbone to modulate lipophilicity and steric properties.
Modification of the Amino Group: Converting the primary amine to secondary or tertiary amines, or to other nitrogen-containing functional groups, to alter basicity and hydrogen bonding capacity.
Replacement of the Hydroxyl Group: Substituting the hydroxyl group with other functionalities like thiols or halogens to explore changes in reactivity and biological activity.
| Analog Series | Potential Property to Tune | Example Modification |
| N-Alkylated Analogs | Basicity, Lipophilicity | Synthesis of N-methyl or N-ethyl derivatives. |
| Backbone Modified Analogs | Steric Hindrance, Conformation | Introduction of a cyclopropyl (B3062369) group in the hexane chain. |
| Hydroxyl Group Derivatives | Hydrogen Bonding, Reactivity | Conversion to a methyl ether or an ester. |
Further research into these areas will be crucial to uncover the full potential of this compound and its derivatives, potentially leading to new discoveries in materials science, catalysis, and medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
